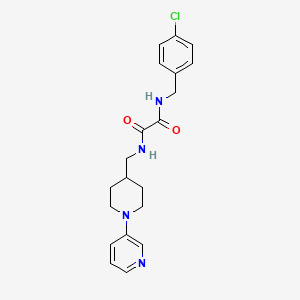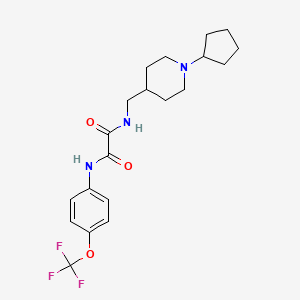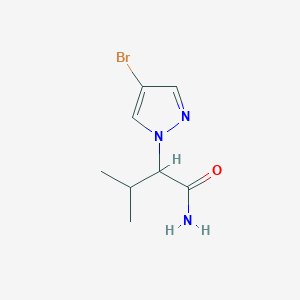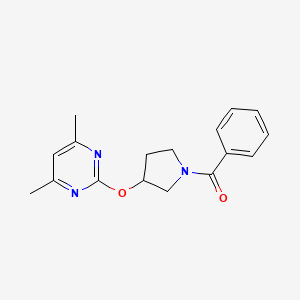![molecular formula C10H6ClF3N4O2 B2455650 3-cloro-2-[(4-nitro-1H-pirazol-1-il)metil]-5-(trifluorometil)piridina CAS No. 2058814-23-4](/img/structure/B2455650.png)
3-cloro-2-[(4-nitro-1H-pirazol-1-il)metil]-5-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, a nitro group, a trifluoromethyl group, and a chloro group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and pyrazole rings would likely make the compound relatively flat and rigid .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amino group, while the trifluoromethyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
- Las características estructurales del compuesto sugieren una posible actividad antitumoral. Los investigadores han explorado sus efectos en diferentes líneas celulares cancerosas, incluyendo células de cáncer de mama (MCF-7) y células de cáncer de colon (CaCo-2) .
- 3-cloro-2-[(4-nitro-1H-pirazol-1-il)metil]-5-(trifluorometil)piridina sirve como intermedio en la síntesis orgánica. Los químicos lo utilizan para crear moléculas más complejas y grupos funcionales .
- Los investigadores han sintetizado derivados de este compuesto y evaluado su potencial antioxidante. Estos derivados pueden desempeñar un papel en la lucha contra las enfermedades relacionadas con el estrés oxidativo .
- Algunos derivados de este compuesto basado en piridina exhiben propiedades antibacterianas y antimicobacterianas. Una exploración más profunda podría identificar nuevos antibióticos o agentes antimicrobianos .
- La estructura única del compuesto sugiere un potencial antiinflamatorio. Los investigadores pueden explorar sus efectos en las vías inflamatorias y evaluar su eficacia en modelos preclínicos .
Investigación Antitumoral y Anticancerígena
Intermediarios de Síntesis Orgánica
Propiedades Antioxidantes
Actividad Antibacteriana y Antimicrobiana
Agentes Antiinflamatorios
Análogos de Hormonas Vegetales
Síntesis y potencial terapéutico de compuestos que contienen imidazol 4-(1H-吡唑-4-基)吡啶 CAS#: 19959-71-8 Andamiaje de pirazol: Estrategias para la síntesis y sus aplicaciones Una breve revisión del potencial biológico de los derivados del indol
Mecanismo De Acción
Target of Action
Similar compounds with imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNPTP has several advantages for use in laboratory experiments. It is a relatively stable compound with a low melting point and boiling point, making it easy to handle and store. Additionally, CNPTP is relatively inexpensive and can be easily synthesized in the laboratory. However, CNPTP is a highly reactive compound and must be handled with care. It is also sensitive to light and air, and must be stored in a dark, airtight container.
Direcciones Futuras
The potential applications of CNPTP are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of CNPTP and its derivatives. Additionally, further studies could be conducted to investigate the biological effects of CNPTP and its derivatives. Finally, research could be conducted to explore the potential therapeutic applications of CNPTP and its derivatives.
Métodos De Síntesis
CNPTP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-nitropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. The reaction produces an intermediate which can then be reacted with 3-chloropyridine to form CNPTP. This method is simple and efficient, and yields an excellent yield of CNPTP.
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-[(4-nitropyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-8-1-6(10(12,13)14)2-15-9(8)5-17-4-7(3-16-17)18(19)20/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIPXZXCSRWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)


![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/no-structure.png)
![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)


![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)